
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate is a complex organic compound that features a thiazole ring, an indazole moiety, and a chloropyridine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Indazole Formation: The indazole moiety can be synthesized by cyclization of a hydrazine derivative with a suitable ketone or aldehyde.
Coupling Reactions: The chloropyridine group can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the thiazole and indazole intermediates, followed by esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and indazole rings.
Reduction: Reduced forms of the nitro or carbonyl groups, if present.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-4-yl)acetate: Similar structure but with a different position of the thiazole ring.
Ethyl 2-(2-((5-(3-bromopyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C19H16ClN5O2S |
|---|---|
Molekulargewicht |
413.9 g/mol |
IUPAC-Name |
ethyl 2-[2-[[5-(3-chloropyridin-2-yl)-1H-indazol-3-yl]amino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H16ClN5O2S/c1-2-27-16(26)9-12-10-22-19(28-12)23-18-13-8-11(5-6-15(13)24-25-18)17-14(20)4-3-7-21-17/h3-8,10H,2,9H2,1H3,(H2,22,23,24,25) |
InChI-Schlüssel |
BSKHERLIQNJXLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CN=C(S1)NC2=NNC3=C2C=C(C=C3)C4=C(C=CC=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



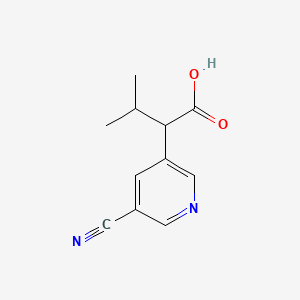
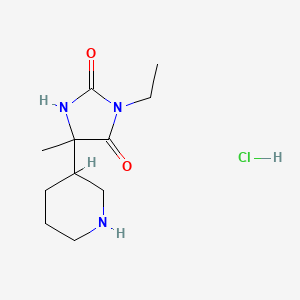
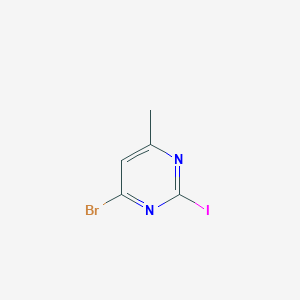
![N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15242763.png)
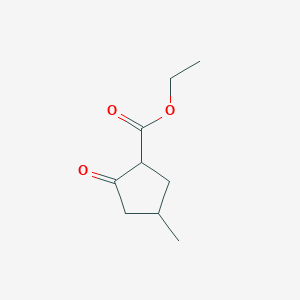
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
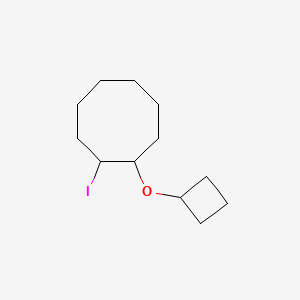
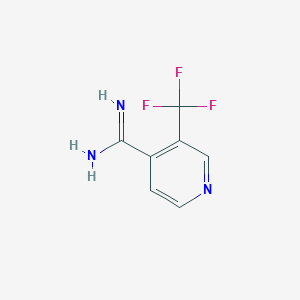
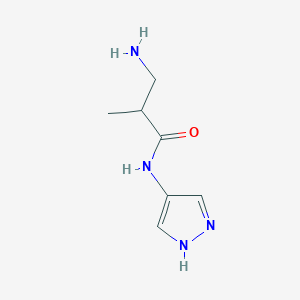

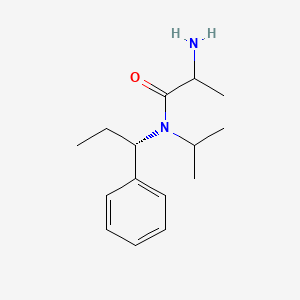
![(2S)-2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B15242820.png)

